Cas no 2170311-55-2 (N-(5-chloropyridin-2-yl)-5-methyl-2-4-(N-methylethanimidamido)benzamidobenzamide hydrochloride)

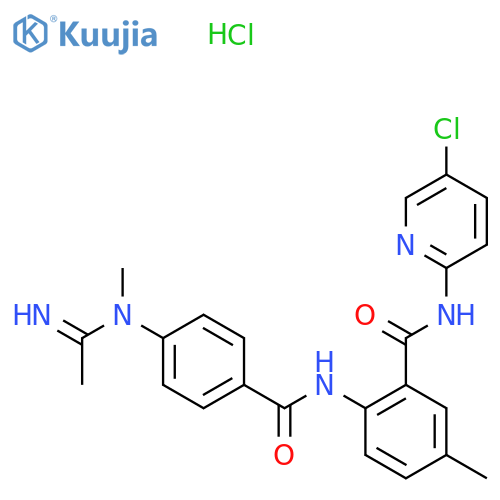

2170311-55-2 structure

商品名:N-(5-chloropyridin-2-yl)-5-methyl-2-4-(N-methylethanimidamido)benzamidobenzamide hydrochloride

N-(5-chloropyridin-2-yl)-5-methyl-2-4-(N-methylethanimidamido)benzamidobenzamide hydrochloride 化学的及び物理的性質

名前と識別子

-

- N-(5-Chloropyridin-2-yl)-2-[[4-[ethanimidoyl(methyl)amino]benzoyl]amino]-5-methylbenzamide;hydrochloride

- N-(5-chloropyridin-2-yl)-5-methyl-2-[4-(N-methylethanimidamido)benzamido]benzamide hydrochloride

- N-(5-chloropyridin-2-yl)-5-methyl-2-4-(N-methylethanimidamido)benzamidobenzamide hydrochloride

-

- インチ: 1S/C23H22ClN5O2.ClH/c1-14-4-10-20(19(12-14)23(31)28-21-11-7-17(24)13-26-21)27-22(30)16-5-8-18(9-6-16)29(3)15(2)25;/h4-13,25H,1-3H3,(H,27,30)(H,26,28,31);1H

- InChIKey: VMTCFRQSZFXIBM-UHFFFAOYSA-N

- ほほえんだ: ClC1=CN=C(C=C1)NC(C1C=C(C)C=CC=1NC(C1C=CC(=CC=1)N(C)C(C)=N)=O)=O.Cl

計算された属性

- 水素結合ドナー数: 4

- 水素結合受容体数: 4

- 重原子数: 32

- 回転可能化学結合数: 6

- 複雑さ: 652

- トポロジー分子極性表面積: 98.2

N-(5-chloropyridin-2-yl)-5-methyl-2-4-(N-methylethanimidamido)benzamidobenzamide hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-128982-0.1g |

N-(5-chloropyridin-2-yl)-5-methyl-2-[4-(N-methylethanimidamido)benzamido]benzamide hydrochloride |

2170311-55-2 | 0.1g |

$1238.0 | 2023-02-15 | ||

| Enamine | EN300-128982-1.0g |

N-(5-chloropyridin-2-yl)-5-methyl-2-[4-(N-methylethanimidamido)benzamido]benzamide hydrochloride |

2170311-55-2 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-128982-0.05g |

N-(5-chloropyridin-2-yl)-5-methyl-2-[4-(N-methylethanimidamido)benzamido]benzamide hydrochloride |

2170311-55-2 | 0.05g |

$1028.0 | 2023-02-15 | ||

| Enamine | EN300-128982-50mg |

N-(5-chloropyridin-2-yl)-5-methyl-2-[4-(N-methylethanimidamido)benzamido]benzamide hydrochloride |

2170311-55-2 | 50mg |

$1028.0 | 2023-10-01 | ||

| Enamine | EN300-128982-100mg |

N-(5-chloropyridin-2-yl)-5-methyl-2-[4-(N-methylethanimidamido)benzamido]benzamide hydrochloride |

2170311-55-2 | 100mg |

$1238.0 | 2023-10-01 |

N-(5-chloropyridin-2-yl)-5-methyl-2-4-(N-methylethanimidamido)benzamidobenzamide hydrochloride 関連文献

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

2. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

2170311-55-2 (N-(5-chloropyridin-2-yl)-5-methyl-2-4-(N-methylethanimidamido)benzamidobenzamide hydrochloride) 関連製品

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Kolod Food Ingredients Co.,ltd

ゴールドメンバー

中国のサプライヤー

大量